REACTION_CXSMILES
|
[H-].[Na+].[CH2:3](I)[CH3:4].[O:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH:7]1[O:12][CH2:13][C:14]#[CH:15].[H][H].[Cl-].[NH4+]>O.C1COCC1>[O:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH:7]1[O:12][CH2:13][C:14]#[C:15][CH2:3][CH3:4] |f:0.1,5.6|
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
68 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
293 mg
|
Type
|
reactant
|
Smiles
|
C(C)I
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
O1C(CCCC1)OCC#C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
ADDITION
|
Details
|
as above is added to the mixture
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture is refluxed for 12 hours
|
Duration
|
12 h
|
Type
|
EXTRACTION
|
Details
|
the mixture is then extracted with ether
|
Type
|
DISTILLATION
|
Details
|
The solvent is distilled off
|
Type
|
DISTILLATION
|
Details
|
the residue is further distilled in a vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(CCCC1)OCC#CCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |